9,10-Dimethoxy-2-(2-pyridinylmethylamino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one
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Overview
Description
9,10-dimethoxy-2-(2-pyridinylmethylamino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one is a pyridopyrimidine.
Scientific Research Applications
Blood Pressure and Cardiovascular Research
Compounds in the series of 9,10-dimethoxy-2-(2-pyridinylmethylamino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one have been studied for their potential in lowering blood pressure. One such compound, trequinsin, has shown notable antihypertensive effects and demonstrates properties of an arteriolar dilator. It also acts as an inhibitor of both cAMP phosphodiesterase and platelet aggregation, indicating its significance in cardiovascular research (Lal et al., 1984).
Pharmacology and Anti-inflammatory Properties
Novel phosphodiesterase 3/4 inhibitors related to this compound, such as RPL554 and RPL565, have been explored for their extensive pharmacological properties. These compounds exhibit significant bronchoprotective and anti-inflammatory activities, demonstrating their potential for treating conditions like asthma (Boswell-Smith et al., 2006).
Synthetic Chemistry and Derivative Development
Research in synthetic chemistry has led to the development of various derivatives of this compound. These derivatives have potential applications in developing new pharmaceuticals and exploring new chemical reactions (Hassaneen et al., 2012).
Chemiluminescence in Analytical Chemistry
The compound 3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine, a derivative, has been used as a highly sensitive derivatization reagent for carboxylic acids in high-performance liquid chromatography. This showcases its application in enhancing detection sensitivity in analytical chemistry (Morita & Konishi, 2003).
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
9,10-dimethoxy-2-(pyridin-2-ylmethylamino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C20H20N4O3/c1-26-17-9-13-6-8-24-16(15(13)10-18(17)27-2)11-19(23-20(24)25)22-12-14-5-3-4-7-21-14/h3-5,7,9-11H,6,8,12H2,1-2H3,(H,22,23,25) |
InChI Key |
GDMHFHBNDVRFCG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)NCC4=CC=CC=N4)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)NCC4=CC=CC=N4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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